molecular formula C10H7F3N2O B11880756 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11880756
M. Wt: 228.17 g/mol
InChI Key: OLPPJQCTEHUXGM-UHFFFAOYSA-N
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Description

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazoline core with a methyl group at the 8th position and a trifluoromethyl group at the 2nd position. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one has been investigated for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 8th position.

    8-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.

    2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group and has a methyl group at the 2nd position instead.

Uniqueness

8-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

8-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(10(11,12)13)15-8(6)16/h2-4H,1H3,(H,14,15,16)

InChI Key

OLPPJQCTEHUXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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